2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of science. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate aniline derivatives with quinoxaline precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production efficiency and product consistency .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which may have different biological and chemical properties.
Scientific Research Applications
2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(4-fluorobenzyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Uniqueness
What sets 2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
496795-89-2 |
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Molecular Formula |
C23H17N5O2 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C23H17N5O2/c24-21-19(23(30)25-14-6-2-1-3-7-14)20-22(27-18-9-5-4-8-17(18)26-20)28(21)15-10-12-16(29)13-11-15/h1-13,29H,24H2,(H,25,30) |
InChI Key |
QAVKOIFDHTXZRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)O)N |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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